

ER-819762 quality control and purity assessment

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Compound of Interest

Compound Name: ER-819762

Cat. No.: B15581682

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Technical Support Center: Compound YM-XXXXXX

Disclaimer: Specific quality control and purity assessment data for **ER-819762** is not publicly available. The following information is provided as a generalized template for a hypothetical small molecule compound, YM-XXXXXX, and should be adapted with actual experimental data.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the small molecule inhibitor, YM-XXXXXX.

Frequently Asked Questions (FAQs)

1. What is the recommended method for assessing the purity of YM-XXXXXX?

The primary recommended method for purity assessment is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. For identity confirmation and more sensitive impurity detection, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

2. How should I store YM-XXXXXX to ensure its stability?

YM-XXXXXX should be stored as a solid at -20°C, protected from light and moisture. For solutions, it is advisable to prepare fresh solutions for each experiment. If short-term storage of

a solution is necessary, store in an airtight vial at -80°C for no longer than two weeks.

3. What are the common impurities observed with YM-XXXXXX?

Common impurities can include residual starting materials, byproducts from synthesis, and degradation products. See the data tables below for examples of known impurities and their characteristics.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Unexpected peaks in HPLC chromatogram	1. Contaminated solvent or mobile phase. 2. Sample degradation. 3. Column contamination.	1. Use fresh, HPLC-grade solvents. 2. Prepare fresh sample solution; verify storage conditions. 3. Flush the column with a strong solvent wash.
Poor peak shape in HPLC	1. Inappropriate mobile phase pH. 2. Column overloading. 3. Column degradation.	1. Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of YM-XXXXXX. 2. Reduce the sample concentration or injection volume. 3. Replace the HPLC column.
Inconsistent results between experiments	1. Inconsistent sample preparation. 2. Fluctuation in instrument conditions (e.g., temperature). 3. Sample has degraded over time.	1. Follow a standardized protocol for sample preparation. 2. Ensure the HPLC system is properly equilibrated and the column temperature is stable. 3. Use a fresh vial of YM-XXXXXX and re-test.
Mass spectrometry signal is weak or absent	1. Poor ionization of YM-XXXXXX. 2. Sample concentration is too low. 3. Instrument parameters are not optimized.	1. Try a different ionization source (e.g., switch between ESI and APCI). 2. Increase the sample concentration. 3. Optimize parameters such as spray voltage and gas flow.

Quantitative Data Summary

Table 1: Purity Assessment of YM-XXXXXX (Lot #ABC123)

Analytical Method	Parameter	Result
HPLC-UV (254 nm)	Purity	99.5%
Impurity A	0.2%	
Impurity B	0.15%	
Other Impurities	< 0.15%	
LC-MS	[M+H] ⁺	Expected: 450.1234, Observed: 450.1236
NMR	¹ H NMR	Conforms to structure

Table 2: Stability of YM-XXXXXX Solution (10 mM in DMSO)

Storage Condition	Time Point	Purity by HPLC (%)
-80°C	1 week	99.5%
2 weeks	99.4%	
4 weeks	98.9%	
-20°C	1 week	99.1%
2 weeks	98.5%	
4 weeks	97.2%	
4°C	24 hours	99.3%
72 hours	98.1%	

Experimental Protocols

Protocol 1: HPLC Purity Assessment

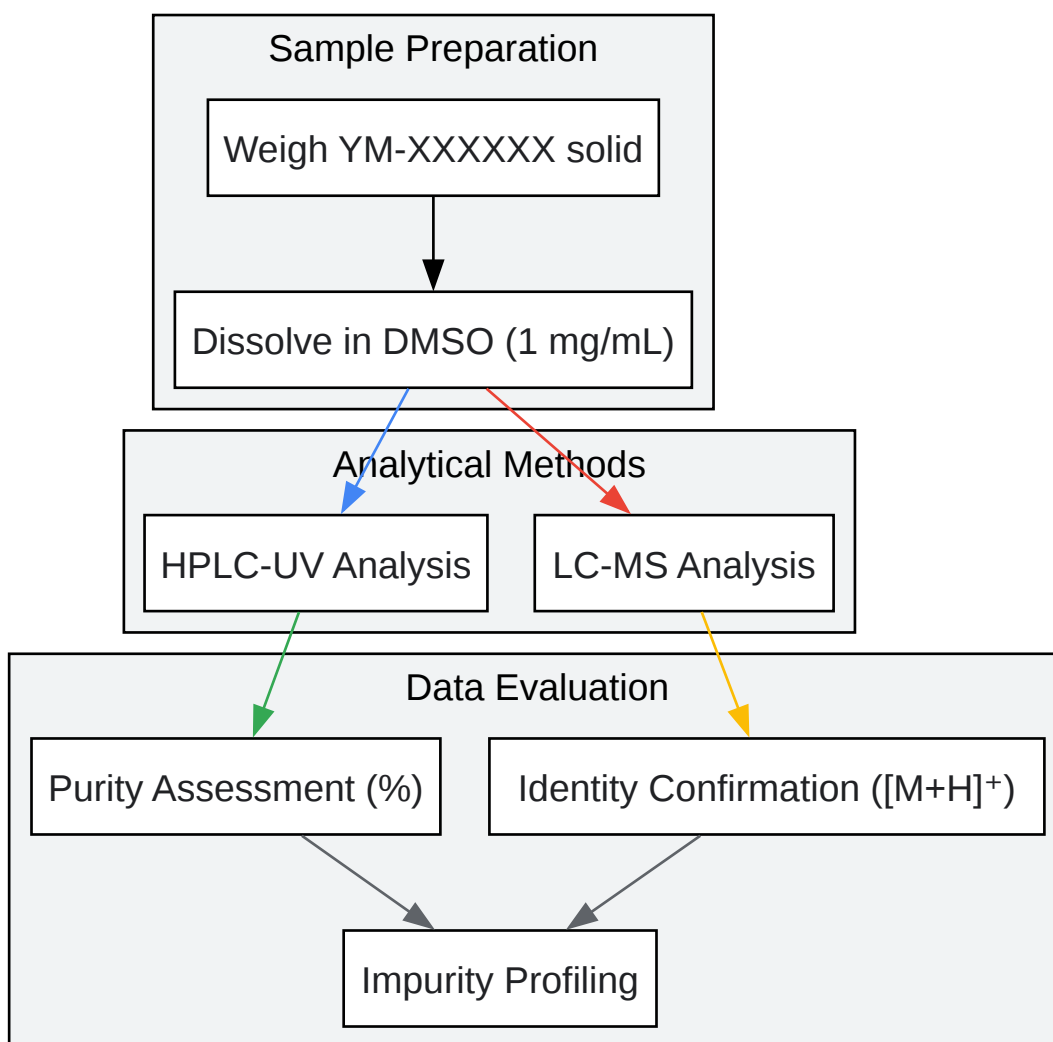
- Column: C18, 4.6 x 150 mm, 5 μm
- Mobile Phase A: 0.1% Formic Acid in Water

- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection: UV at 254 nm
- Injection Volume: 10 µL
- Sample Preparation: Dissolve YM-XXXXXX in DMSO to a final concentration of 1 mg/mL.

Protocol 2: LC-MS Identity Confirmation

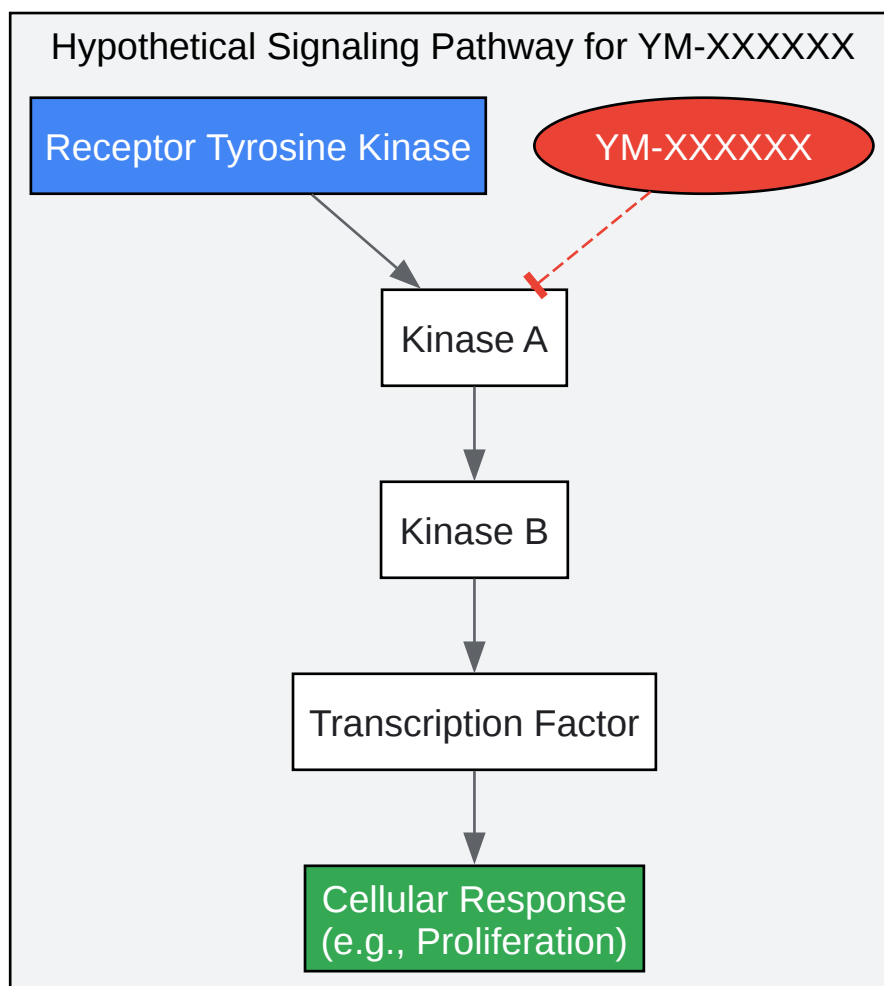
- LC System: Use the same HPLC conditions as above.
- Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
- Mass Range: 100-1000 m/z
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C

Visualizations



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Caption: Workflow for purity and identity assessment of YM-XXXXXX.



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Caption: Hypothetical signaling pathway showing YM-XXXXXX inhibiting Kinase A.

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